2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)-
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Overview
Description
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- is a heterocyclic compound that features a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- typically involves multi-step organic synthesis. One common method includes the condensation of 5-ethyl-6-methyl-2(1H)-pyridinone with 2-pyridinylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinone ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-thienylmethyl)amino)-
- **2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-furanylmethyl)amino)-
- **2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-benzylmethyl)amino)-
Uniqueness
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
143707-95-3 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-ethyl-6-methyl-3-(pyridin-2-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H17N3O/c1-3-11-8-13(14(18)17-10(11)2)16-9-12-6-4-5-7-15-12/h4-8,16H,3,9H2,1-2H3,(H,17,18) |
InChI Key |
IXAOXJKGZNSFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=N2)C |
Origin of Product |
United States |
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